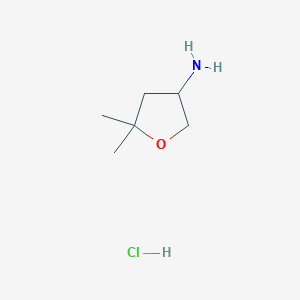

5,5-Dimethyloxolan-3-amine hydrochloride

Description

Properties

IUPAC Name |

5,5-dimethyloxolan-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-6(2)3-5(7)4-8-6;/h5H,3-4,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROOADFDMCJMBGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CO1)N)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137573-49-8 | |

| Record name | 5,5-dimethyloxolan-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

5,5-Dimethyloxolan-3-amine hydrochloride can be synthesized by reacting 2,5-dimethyloxolane with ammonia in the presence of an acid catalyst . The resulting product is then converted into the hydrochloride salt by reacting it with hydrochloric acid . The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high efficiency and consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyloxolan-3-amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions . The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted compounds with various functional groups .

Scientific Research Applications

5,5-Dimethyloxolan-3-amine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,5-dimethyloxolan-3-amine hydrochloride involves its interaction with various molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The compound can also act as a ligand, binding to metal ions and affecting their reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

rac-(3R,4S)-4-Methoxy-5,5-dimethyloxolan-3-amine Hydrochloride

- Molecular Formula: C₇H₁₆ClNO₂

- Molecular Weight : 181.66 g/mol

- Key Differences :

- Substituent : A methoxy (-OCH₃) group at C4 increases polarity compared to the parent compound.

- Impact : Enhanced hydrogen-bonding capacity may alter pharmacokinetic properties (e.g., absorption, metabolic stability).

- Synthesis : Requires additional steps for methoxy introduction, such as alkylation or oxidation-reduction sequences .

Methoxylamine Hydrochloride

- Molecular Formula: CH₅NO·HCl

- Molecular Weight : 83.51 g/mol

- Key Differences :

- Structure : Lacks the oxolane ring; instead, a linear methoxy-amine backbone.

- Reactivity : Functions as a nucleophile in carbonyl condensations (e.g., forming oximes), unlike the sterically hindered amine in this compound .

- Applications : Primarily used in organic synthesis (e.g., protecting groups) rather than drug development.

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

- Molecular Formula: C₈H₁₈ClNO₂

- Molecular Weight : 195.68 g/mol

- Key Differences: Backbone: A branched ester with a methylamino group, contrasting with the oxolane scaffold. Lipophilicity: Higher logP (~2.0) due to the ester moiety, favoring blood-brain barrier penetration. Synthesis: Involves HCl-mediated deprotection of tert-butoxycarbonyl (Boc) groups, a strategy distinct from oxolane ring formation .

N-Benzyl-5,5-dimethyloxolan-3-amine

- Molecular Formula: C₁₃H₁₉NO

- Molecular Weight : 205.15 g/mol

- Key Differences :

- Substituent : A benzyl group replaces the hydrochloride salt, converting the compound to a free base.

- Solubility : Reduced aqueous solubility compared to the hydrochloride salt, limiting its utility in hydrophilic systems.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Trends

- Synthetic Utility: The oxolane ring in this compound offers stereochemical control in asymmetric synthesis, a feature less pronounced in linear analogs like methoxylamine hydrochloride .

- Solubility vs. Bioavailability : Hydrochloride salts (e.g., 5,5-dimethyloxolan-3-amine HCl) generally exhibit better aqueous solubility than free bases, critical for oral drug formulations .

- Structural Rigidity: Compared to flexible esters (e.g., methyl 3,3-dimethylbutanoate), the oxolane scaffold reduces conformational entropy, enhancing target binding specificity .

Biological Activity

5,5-Dimethyloxolan-3-amine hydrochloride is a chemical compound with significant potential in biological research and applications. Its unique structure, characterized by a six-membered ring containing an amine group, allows it to interact with various biological targets, influencing numerous biochemical pathways. This article delves into the biological activity of this compound, including its mechanism of action, applications in research, and relevant case studies.

- Molecular Formula : C6H14ClNO

- Molecular Weight : 151.63 g/mol

- CAS Number : 2137573-49-8

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and electrostatic interactions with biological molecules. The amine group plays a crucial role in these interactions, allowing the compound to influence protein structures and functions. Additionally, it can act as a ligand for metal ions, which may further modulate enzymatic activities and cellular signaling pathways.

Biological Applications

This compound has been investigated for several applications in biological research:

- Biochemical Assays : Used as a reagent in various biochemical assays to study enzyme kinetics and protein interactions.

- Drug Development : Its ability to inhibit specific enzymes makes it a candidate for developing therapeutic agents against diseases such as cancer and viral infections.

- Chemical Biology : Serves as a building block for synthesizing more complex molecules with potential biological activities.

Data Table of Biological Activities

Case Studies

-

Antiviral Activity

A study explored the antiviral properties of this compound against hepatitis B virus (HBV). The compound showed promising results in inhibiting HBV replication by interfering with the viral life cycle. This suggests its potential as a therapeutic agent for treating HBV infections . -

Cytotoxicity in Cancer Cells

Research conducted on various cancer cell lines demonstrated that this compound could induce apoptosis. The mechanism was linked to the activation of caspase pathways, highlighting its potential for cancer treatment . -

Enzyme Interaction Studies

In biochemical assays, this compound was utilized to study enzyme kinetics. It was found to competitively inhibit certain enzymes, providing insights into its mechanism of action and potential therapeutic uses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.